16alpha,17alpha-Oxidopregnenolone

Description

Contextualization within Steroid Classes

To fully understand the significance of 16alpha,17alpha-Oxidopregnenolone, it is essential to place it within the broader context of steroid classification.

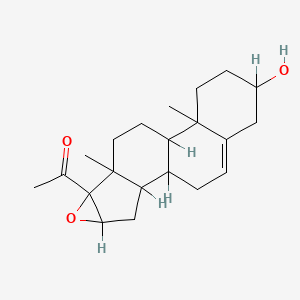

16alpha,17alpha-Oxidopregnenolone is classified as an epoxy steroid. nih.gov This classification is due to the presence of an epoxide group, a three-membered ring containing an oxygen atom bonded to two adjacent carbon atoms. nih.govnih.gov In this specific compound, the epoxy group is attached to the 16-alpha and 17-alpha positions of the steroid's carbon skeleton. nih.gov The strained nature of the oxirane ring makes it highly reactive and susceptible to ring-opening reactions, a key feature in its chemical behavior. nih.gov

It is also categorized as a C21-steroid, a 20-oxo steroid, a 3beta-hydroxy-Delta(5)-steroid, and a sterol. nih.govechemi.com

The foundational structure of 16alpha,17alpha-Oxidopregnenolone is derived from pregnenolone (B344588). nih.gov Pregnenolone is a crucial precursor in the biosynthesis of all steroid hormones. nih.govnih.gov The transformation from pregnenolone involves the introduction of an epoxide ring at the 16 and 17 positions. ontosight.ai This structural modification distinguishes it from its parent compound and imparts unique chemical properties and biological activities. ontosight.ai The acetate (B1210297) form of this compound, 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate, has been studied to understand its specific molecular conformation. nih.gov

The study of pregnane (B1235032) steroids, a class of C21 steroids, is significantly advanced by research into compounds like 16alpha,17alpha-Oxidopregnenolone. Its role as an intermediate in the synthesis of various hormonal drugs highlights its importance. medchemexpress.com For instance, the related compound 16alpha,17alpha-Epoxyprogesterone is a key intermediate in the production of hydrocortisone (B1673445) and megestrol. medchemexpress.com Research into the metabolism of related compounds like 16alpha-hydroxy-pregnenolone and 17alpha-hydroxy-pregnenolone in the feto-placental unit provides insights into the complex pathways of steroid metabolism during gestation. nih.gov

The investigation of such derivatives helps in understanding the structure-activity relationships of pregnane steroids and their potential therapeutic applications. For example, derivatives of 16-dehydropregnenolone (B108158) acetate have been synthesized and evaluated as potential inhibitors of 5α-reductase, an enzyme implicated in androgen-dependent diseases. nih.gov

Historical Perspectives on Steroid Epoxide Research

The study of steroid epoxides is part of a broader history of research into sterol synthesis and modification, a pathway that has been conserved and has diversified throughout the evolution of eukaryotes. oup.com The stable backbones of steroid molecules have allowed them to be preserved in sedimentary rocks, serving as biomarkers to trace evolutionary history. oup.com

The oxirane ring, or epoxy group, is a significant functional group in organic chemistry, and its introduction into molecules is a common and important reaction. nih.gov The reactivity of the epoxide ring makes these compounds versatile intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals. nih.govmdpi.com Historically, the development of methods for the synthesis and ring-opening of epoxides has been pivotal for both academic research and the industrial-scale production of complex molecules. mdpi.com

Overview of Research Trajectories for 16alpha,17alpha-Oxidopregnenolone

Current research on 16alpha,17alpha-Oxidopregnenolone and related compounds is multifaceted. One major trajectory is its use as a synthetic intermediate. ontosight.aimedchemexpress.com The ability to chemically or enzymatically synthesize this compound from pregnenolone allows it to serve as a building block for more complex steroid hormones. ontosight.ai

Another significant area of research is the exploration of its biological activities. Studies are investigating its potential for neuroprotective and anti-inflammatory effects, as well as its role in reproductive health. ontosight.ai This line of inquiry seeks to understand how the unique structural features of 16alpha,17alpha-Oxidopregnenolone contribute to its interactions with biological targets like enzymes and receptors. nih.gov

Furthermore, research into the metabolism of related pregnenolone derivatives continues to be an active field. For example, studies on the conversion of pregnenolone to other steroids in various tissues, such as the adrenal glands, provide fundamental knowledge about steroidogenesis and its potential dysregulation in disease states. nih.gov The investigation of how xenobiotics, like pregnenolone 16-alpha carbonitrile, affect testosterone (B1683101) biosynthesis in rodent Leydig cells points to the complex regulation of steroid hormone homeostasis. mdpi.comnih.gov

Interactive Data Table: Properties of 16alpha,17alpha-Oxidopregnenolone

| Property | Value | Source |

| Molecular Formula | C21H30O3 | nih.gov |

| Molecular Weight | 330.5 g/mol | nih.gov |

| IUPAC Name | 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | nih.gov |

| Melting Point | 185-188 °C | echemi.com |

| Boiling Point | 462.3±45.0 °C at 760 mmHg | echemi.com |

Propriétés

IUPAC Name |

1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVIXFCYKBWZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80913942 | |

| Record name | 3-Hydroxy-16,17-epoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80913942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

974-23-2 | |

| Record name | 16.alpha.,17.alpha.-Epoxypregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-16,17-epoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80913942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-α,17-α-epoxy-3-β-hydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Features and Structural Variants in Research Contexts

Elucidation of Epoxide Stereochemistry

The definitive stereochemistry of the epoxide group in 16alpha,17alpha-Oxidopregnenolone has been unequivocally established as having the oxygen atom on the alpha-face of the steroid nucleus. This compound is formally named 3β-hydroxy-16α,17α-epoxypregn-5-en-20-one. nih.govnih.gov The elucidation of this specific arrangement has been confirmed through advanced analytical techniques, most notably X-ray crystallography.

Conformational Analysis in Biological Systems Research

The three-dimensional shape, or conformation, of a steroid molecule is critical for its interaction with biological targets like enzymes and receptors. X-ray crystallography has provided a clear picture of the conformation of the 16alpha,17alpha-oxidopregnenolone framework in the solid state. google.com

The analysis of its acetate (B1210297) derivative revealed that the steroid's four rings adopt specific conformations to minimize steric strain. google.com Rings A and C are in slightly distorted chair conformations, which is typical for the steroid skeleton. google.com Due to the C5=C6 double bond, Ring B adopts an 8beta,9alpha-half-chair conformation. google.com The five-membered Ring D, which bears the crucial epoxide and acetyl groups, has a conformation close to a 14alpha-envelope. google.com Furthermore, the acetyl substituent at C17 and the acetoxy group at C3 are twisted relative to the main plane of the steroid molecule. google.com This detailed conformational data is invaluable for computational modeling and understanding how these molecules fit into the active sites of proteins.

Conformational Details of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate google.com

| Steroid Ring | Observed Conformation |

|---|---|

| Ring A | Slightly distorted chair |

| Ring B | 8beta,9alpha-half-chair |

| Ring C | Slightly distorted chair |

| Ring D | 14alpha-envelope |

Derivatization Strategies for Investigating Structure-Activity Relationships

The modification of the 16alpha,17alpha-oxidopregnenolone scaffold is a key strategy for developing new therapeutic agents and chemical probes. By adding or altering functional groups at various positions, researchers can fine-tune the molecule's properties to enhance potency, selectivity, or other desirable characteristics.

Functionalization at the C21 position of the pregnane (B1235032) skeleton is a common strategy for creating potent corticosteroids. In the case of 16alpha,17alpha-oxidopregnenolone, a novel method has been developed to introduce substituents at this position. A functional group transfer reaction occurs when the parent compound is treated with dry hydrochloric acid. ebi.ac.uk This reaction yields 21-chloro-3beta-hydroxy-pregn-5,16-dien-20-one, a versatile intermediate that can be used to synthesize a variety of C21-substituted derivatives. ebi.ac.uk This pathway opens up possibilities for creating new analogs with potentially modified biological activities.

The ketone at the C20 position is a prime site for chemical modification. One common derivatization is the formation of an oxime. The synthesis of 16α, 17α-epoxypregnenolone-20-oxime has been reported, and this derivative has been investigated for its anti-inflammatory properties. spandidos-publications.com Studies have shown it can inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophage cells stimulated by lipopolysaccharides. spandidos-publications.com

Broader studies on related pregnenolone (B344588) and progesterone (B1679170) analogs have explored the synthesis of various oximes to probe their inhibitory effects on key enzymes in androgen biosynthesis, such as P450 17 (17α-hydroxylase/C17-20-lyase). nih.gov These investigations help to establish structure-activity relationships, indicating how the presence and geometry of the oxime group influence enzyme inhibition. nih.gov

Investigated Oxime Derivatives and Their Research Focus

| Derivative | Research Area | Reference |

|---|---|---|

| 16α, 17α-epoxypregnenolone-20-oxime | Inhibition of inflammatory mediators (NO, IL-6) | spandidos-publications.com |

| Pregnenolone-based oximes | Inhibition of P450 17 for androgen biosynthesis | nih.gov |

| 3- and 19-oximes of 16α,17α-cyclohexanoprogesterone | Probing progesterone receptor binding pockets | ebi.ac.uk |

The synthesis of steroidal derivatives often raises important stereochemical questions, leading to the formation of isomers, including epimers (isomers differing at a single chiral center) or geometric isomers (like E/Z isomers in oximes). While specific studies focusing on epimeric mixtures of the 16alpha,17alpha-oxidopregnenolone core are not prominently documented, the formation of isomers is a critical consideration in derivatization studies.

For example, the synthesis of oximes at the C3 or C20 positions can result in mixtures of E and Z isomers. Research on 3-oxime derivatives of related progesterone analogs found that substitutions significantly reduced affinity for the progesterone receptor, with the specific geometric configuration playing a role. ebi.ac.uk These findings underscore the importance of controlling and characterizing the stereochemistry of new derivatives to understand their biological activity accurately. The stereoselective synthesis of the epoxide itself is crucial, as the presence of the alternative 16beta,17beta-epoxy epimer would drastically alter the molecule's shape and properties.

Biosynthetic Pathways and Enzymatic Transformations of 16alpha,17alpha Oxidopregnenolone

Position within Steroid Hormone Biosynthesis Pathways

The placement of 16alpha,17alpha-oxidopregnenolone within the intricate network of steroidogenesis is crucial to understanding its biological relevance.

16alpha,17alpha-Oxidopregnenolone originates from the central steroid precursor, pregnenolone (B344588). ontosight.ai Pregnenolone itself is famously derived from cholesterol through the action of the enzyme cytochrome P450 side-chain cleavage (P450scc, or CYP11A1), a process that marks the initial and rate-limiting step in the synthesis of all mammalian steroid hormones. nih.gov The transformation of pregnenolone to its 16,17-epoxy derivative can be achieved through enzymatic processes. ontosight.ai While the precise enzymatic machinery in mammals is not definitively elucidated, the formation of this epoxide is a known biochemical transformation.

As a potential intermediate, 16alpha,17alpha-oxidopregnenolone can be a substrate for further enzymatic modifications, leading to a variety of other steroid hormones. Its strategic position, with the reactive epoxide ring, suggests it could be a branching point in steroid metabolic pathways. Research into related compounds, such as 16E-arylideneandrostane derivatives, indicates that modifications at the 16 and 17 positions are critical for biological activity and can influence the direction of steroid metabolism. mdpi.com

Enzymology of Formation and Metabolism

The formation and subsequent metabolism of 16alpha,17alpha-oxidopregnenolone are governed by a specific set of enzymes that introduce, modify, and conjugate the molecule.

The introduction of the epoxide ring at the 16alpha and 17alpha positions of pregnenolone is an oxidative reaction. Cytochrome P450 (P450) enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including the epoxidation of carbon-carbon double bonds in steroid molecules. nih.gov Although the specific human P450 isozyme responsible for the direct epoxidation of pregnenolone at the 16,17-position is not definitively identified in the available literature, it is plausible that a member of this versatile enzyme superfamily is involved. For instance, human CYP11A1 has been shown to catalyze epoxide formation with other sterols like ergosterol. mdpi.com

Once formed, the epoxide ring of 16alpha,17alpha-oxidopregnenolone can be a target for various modifying enzymes. In studies involving fungal biotransformations of the closely related 16α,17α-epoxyprogesterone, further hydroxylations at positions such as 6β and 11α have been observed. researchgate.net This suggests that hydroxylase enzymes can act on the steroid nucleus even in the presence of the epoxide.

Additionally, reductases play a significant role in steroid metabolism. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are crucial for the reduction of keto groups, such as the one at C-17 in androstenedione (B190577) to form testosterone (B1683101). nih.gov While direct evidence for the action of reductases on the epoxide ring of 16alpha,17alpha-oxidopregnenolone in mammals is not detailed in the provided search results, it is a potential metabolic route. The metabolism of other steroids, such as 17 alpha-methyltestosterone, involves reductions at various positions, highlighting the prevalence of reductive pathways in steroid catabolism. nih.gov

Conjugation reactions are a major route for the metabolism and excretion of steroids. nih.gov These reactions increase the water solubility of the steroid molecules, facilitating their elimination from the body. nih.gov The primary forms of steroid conjugation in humans are glucuronidation and sulfation. nih.gov

A known metabolite of 16alpha,17alpha-oxidopregnenolone is its 3-β-D-glucoside derivative. This indicates that the 3β-hydroxyl group of the parent molecule can be conjugated with glucuronic acid. This process is typically catalyzed by UDP-glucuronosyltransferases (UGTs).

Cellular and Subcellular Localization of Biosynthetic Processes

The synthesis of 16alpha,17alpha-oxidopregnenolone is an intricate process confined to specific compartments within specialized cells. The primary tissues responsible for its production are those actively involved in steroidogenesis, such as the adrenal glands and the gonads.

The biosynthetic journey begins with cholesterol. The initial and rate-limiting step of steroidogenesis occurs in the mitochondria. wikipedia.org Here, the cholesterol side-chain cleavage enzyme, P450scc (also known as CYP11A1), which is located on the inner mitochondrial membrane, converts cholesterol into pregnenolone. wikipedia.org

Following its formation, pregnenolone is shuttled from the mitochondria to the endoplasmic reticulum. nih.gov This organelle houses the key enzyme responsible for the subsequent transformations: cytochrome P450 17A1 (CYP17A1). nih.govwikipedia.org CYP17A1 is a bifunctional enzyme with two distinct activities: 17α-hydroxylase and 17,20-lyase. wikipedia.org It first hydroxylates pregnenolone at the 17α position to create 17α-hydroxypregnenolone. The subsequent formation of the 16,17-epoxide to yield 16alpha,17alpha-oxidopregnenolone is also catalyzed by CYP17A1, showcasing its versatility within the steroidogenic pathway. This localization within the endoplasmic reticulum membrane facilitates the efficient conversion of steroid precursors. nih.gov

Regulation of Enzyme Expression and Activity in Research Models

The production of 16alpha,17alpha-oxidopregnenolone is tightly controlled through the regulation of the enzymes involved, particularly CYP17A1. Studies using various research models have been crucial in deciphering these regulatory networks.

Hormonal and Transcriptional Control: The expression of the CYP17A1 gene is principally regulated by trophic hormones. In the adrenal cortex, adrenocorticotropic hormone (ACTH) is the main stimulus, while in the gonads, this role is fulfilled by luteinizing hormone (LH). These hormones activate the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. nih.gov This cascade leads to the phosphorylation and activation of key transcription factors, most notably Steroidogenic Factor 1 (SF-1). nih.govwikipedia.org SF-1 then binds to specific response elements on the CYP17A1 gene promoter, initiating transcription. nih.govmanchester.ac.uk

Allosteric Regulation: The activity of the CYP17A1 enzyme, particularly its 17,20-lyase function, can be allosterically modulated. The presence of cytochrome b5 in the endoplasmic reticulum has been shown to significantly enhance the 17,20-lyase activity of CYP17A1, thereby directing the steroidogenic pathway towards the production of androgens. nih.gov

Findings from Research Models:

Adrenocortical Cell Lines (NCI-H295R): The NCI-H295R cell line is a cornerstone for in vitro studies of human adrenal steroidogenesis. nih.gov Treatment of these cells with agents that increase intracellular cAMP, such as forskolin, leads to a significant induction of CYP17A1 gene expression and a subsequent increase in the production of 17α-hydroxylated steroids. nih.gov Interestingly, the NCI-H295R subline tends to produce more androgens compared to the NCI-H295A subline, which is partly explained by higher 17,20-lyase activity. nih.govbioscientifica.com

Genetically Engineered Mouse Models: Cyp17a1 knockout mice have provided definitive evidence for the enzyme's essential role. These mice are unable to produce glucocorticoids and sex steroids, leading to conditions like atypical sex development and infertility. nih.govuni-luebeck.de They also exhibit an accumulation of precursor steroids like progesterone (B1679170) and corticosterone. nih.govuni-luebeck.de These models have also been instrumental in linking CYP17A1 deficiency to metabolic issues, including the development of more extensive atherosclerotic lesions. uni-luebeck.denih.gov

Interactive Data Table: Research Findings on Enzyme Regulation

| Research Model | Regulatory Factor/Condition | Key Observation on CYP17A1/Steroidogenesis |

|---|---|---|

| Mouse Adrenocortical Y-1 Cells | PKA pathway stimulation | Essential for SF-1-induced activation of gene expression. nih.gov |

| NCI-H295R Cells | Forskolin (cAMP activator) | Induces gene expression of CYP11A1 and CYP17A1. nih.gov |

| NCI-H295R vs. NCI-H295A Cells | Subline difference | NCI-H295R cells show higher 17,20-lyase activity. nih.gov |

| Cyp17a1 Knockout Mice | Gene ablation | Complete lack of testosterone and accumulation of progesterone. nih.govuni-luebeck.de |

Table of Mentioned Compounds

| Compound Name |

|---|

| 16alpha,17alpha-Oxidopregnenolone |

| 17α-hydroxypregnenolone |

| 17α-hydroxyprogesterone |

| 5α-dihydroprogesterone |

| Aldosterone |

| Androstenedione |

| Cholesterol |

| Corticosterone |

| Cortisol |

| Dehydroepiandrosterone (DHEA) |

| Deoxycorticosterone |

| Estradiol |

| Pregnenolone |

| Progesterone |

Molecular Mechanisms of 16alpha,17alpha Oxidopregnenolone Action in in Vitro Systems

Interactions with Specific Enzyme Systems

The enzymatic pathways within a cell are critical for a multitude of physiological and pathological processes. Research into 16alpha,17alpha-oxidopregnenolone and its related compounds has revealed specific interactions with enzymes involved in inflammation and carcinogenesis.

Modulation of Nitric Oxide Synthase Activity in Cellular Models

Nitric oxide (NO) is a signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov While nNOS and eNOS are constitutively expressed and regulated by calcium, iNOS is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. nih.govnih.gov The production of NO by different NOS isoforms has diverse physiological and pathophysiological roles. nih.gov

In the context of neuroinflammation, a derivative of 16alpha,17alpha-oxidopregnenolone, specifically 16α,17α-epoxypregnenolone-20-oxime, has been shown to modulate NO production in cellular models. nih.gov Studies utilizing BV-2 microglial cells, a common in vitro model for neuroinflammation, demonstrated that this derivative significantly inhibits the increase in NO production stimulated by LPS. nih.gov This inhibitory effect on NO production suggests a potential role for compounds structurally related to 16alpha,17alpha-oxidopregnenolone in modulating inflammatory pathways where nitric oxide is a key mediator.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The overexpression or dysregulation of inducible nitric oxide synthase (iNOS) is implicated in a variety of pathological conditions, including inflammation, cancer, and neurodegeneration. nih.govnih.gov Consequently, the inhibition of iNOS is a significant area of therapeutic research. nih.gov

Research has demonstrated that 16α,17α-epoxypregnenolone-20-oxime, a derivative of 16alpha,17alpha-oxidopregnenolone, effectively inhibits the expression of iNOS in LPS-stimulated BV-2 microglial cells. nih.gov The inhibitory effect of this compound on NO production was found to be comparable to that of S-methylisothiourea sulfate (B86663) (SMT), a known iNOS inhibitor. nih.gov This suggests that the reduction in NO levels is a direct consequence of the inhibition of iNOS expression. The ability of this pregnenolone (B344588) derivative to suppress iNOS highlights its potential as a novel inhibitor of this key inflammatory enzyme. nih.gov

Effects on Carcinogen-Activating Enzymes (Conceptual Link)

In studies using MCF-7 breast cancer cells, fluasterone (B124106) was shown to inhibit the activity and expression of CYP1A1 and CYP1B1 induced by carcinogens like dimethylbenzanthracene (DMBA) and 2,3,5,7-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov Fluasterone was found to decrease the mRNA levels of both CYP1A1 and CYP1B1 in a dose-dependent manner and also to increase the degradation of CYP1A1 mRNA. nih.gov This dual action on both the transcription and post-transcriptional stability of the enzyme's messenger RNA indicates a multi-level regulation. nih.gov Although this research was not conducted on 16alpha,17alpha-oxidopregnenolone itself, it points to the potential for structurally similar steroids to influence the activity of enzymes involved in carcinogenesis.

Impact on Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that relay signals from the cell surface to the nucleus, dictating cellular responses such as growth, differentiation, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling cascade is one such crucial pathway.

Influence on MAPK Signaling Cascade Research

The mitogen-activated protein kinase (MAPK) signaling pathway is a key player in carcinogenesis, influencing processes like cell proliferation, invasion, and apoptosis. nih.gov This pathway is a target for the development of anticancer therapies. nih.gov Research on various natural and synthetic compounds has explored their ability to modulate MAPK signaling. nih.gov

While direct comprehensive research on the influence of 16alpha,17alpha-oxidopregnenolone on the entire MAPK signaling cascade is limited, studies on its derivatives have provided insights into its potential interactions with specific components of this pathway. The investigation into 16α,17α-epoxypregnenolone-20-oxime's effects on neuroinflammatory models has shed light on its impact on a specific branch of the MAPK pathway, as detailed in the following section. nih.gov

Inhibition of JNK Phosphorylation in Microglial Cells

The c-Jun N-terminal kinase (JNK) pathway is a subfamily of the MAPK signaling cascade and is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov In the context of neuroinflammation, the phosphorylation (activation) of JNK is a critical step in the signaling cascade that leads to the production of inflammatory mediators. nih.gov

In vitro studies on LPS-stimulated BV-2 microglial cells have revealed that 16α,17α-epoxypregnenolone-20-oxime inhibits the phosphorylation of JNK. nih.gov This inhibition of JNK activation is significant because it provides a mechanistic explanation for the observed decrease in iNOS expression and subsequent NO production. nih.gov Notably, the compound did not affect the degradation of inhibitor kappa B (IκB)-α, suggesting a specific action on the JNK pathway rather than a broad inhibition of inflammatory signaling. nih.gov This targeted inhibition of JNK phosphorylation in microglial cells positions derivatives of 16alpha,17alpha-oxidopregnenolone as potential modulators of neuroinflammatory processes. nih.gov

Interactive Data Table: Effects of 16α,17α-epoxypregnenolone-20-oxime in BV-2 Microglial Cells

| Parameter | Effect of 16α,17α-epoxypregnenolone-20-oxime | Cellular Model | Stimulus | Reference |

| NO Production | Inhibition | BV-2 microglial cells | LPS | nih.gov |

| iNOS Expression | Inhibition | BV-2 microglial cells | LPS | nih.gov |

| JNK Phosphorylation | Inhibition | BV-2 microglial cells | LPS | nih.gov |

| IκB-α Degradation | No effect | BV-2 microglial cells | LPS | nih.gov |

Differential Effects on NF-κB Pathway Components

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of genes involved in immunity and inflammation. nih.govwikipedia.org While direct studies on 16alpha,17alpha-oxidopregnenolone's effect on the NF-κB pathway are limited, research on closely related derivatives provides significant insights.

A study investigating a series of 16-dehydropregnenolone (B108158) derivatives, including the closely related compound 16alpha,17alpha-epoxypregnenolone-20-oxime , revealed a nuanced interaction with inflammatory signaling in BV-2 microglial cells. nih.gov Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. In this model, lipopolysaccharide (LPS), a potent inflammatory stimulus, was used to induce an inflammatory response, including the production of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). nih.gov

The research demonstrated that 16alpha,17alpha-epoxypregnenolone-20-oxime significantly inhibited the LPS-induced production of NO and the expression of iNOS. nih.gov Further investigation into the mechanism showed that this inhibition was associated with a reduction in the phosphorylation of c-Jun N-terminal kinase (JNK), a component of the mitogen-activated protein kinase (MAPK) signaling pathway that can cross-talk with NF-κB. nih.gov

Crucially, the study found that 16alpha,17alpha-epoxypregnenolone-20-oxime did not inhibit the degradation of inhibitor kappa B-alpha (IκB-α). nih.gov The degradation of IκB-α is a critical step in the canonical NF-κB pathway, as it releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription. This finding suggests that the anti-inflammatory effects of this specific derivative are not mediated through the classical NF-κB activation pathway but rather through alternative routes, such as the JNK pathway. This highlights a differential mechanism compared to other steroids like progesterone (B1679170), which has been shown to suppress NF-κB activation in microglia.

This contrasts with the action of the parent neurosteroid, pregnenolone, which has been shown to suppress inflammation by promoting the degradation of key adaptor proteins in the Toll-like receptor (TLR) signaling cascade that lies upstream of NF-κB activation. nih.gov

Interactive Data Table 1: Effect of a 16alpha,17alpha-Oxidopregnenolone Derivative on Inflammatory Pathway Components in LPS-Stimulated BV-2 Microglial Cells

| Compound | Pathway Component | Observed Effect | Implication for NF-κB Pathway | Reference |

|---|---|---|---|---|

| 16alpha,17alpha-epoxypregnenolone-20-oxime | iNOS Expression | Significantly Inhibited | Downstream target of NF-κB is suppressed | nih.gov |

| 16alpha,17alpha-epoxypregnenolone-20-oxime | NO Production | Significantly Inhibited | Functional outcome of iNOS suppression | nih.gov |

| 16alpha,17alpha-epoxypregnenolone-20-oxime | JNK Phosphorylation | Inhibited | Modulates an upstream kinase of AP-1, which cross-talks with NF-κB | nih.gov |

| 16alpha,17alpha-epoxypregnenolone-20-oxime | IκB-α Degradation | No Inhibition | Suggests non-interference with the canonical NF-κB activation step | nih.gov |

Receptor Binding and Ligand Activity Studies in Research Models

The biological effects of steroids are often mediated by their interaction with specific receptors. While a comprehensive receptor binding profile for 16alpha,17alpha-oxidopregnenolone is not yet established, its structural characteristics as a pregnane-class neurosteroid allow for informed hypotheses based on the activities of related compounds. mdpi.comfrontiersin.org

Neurosteroids are known to exert their effects through both genomic pathways, involving nuclear receptors, and non-genomic pathways, which involve rapid modulation of membrane-bound receptors. frontiersin.org The primary targets for the non-genomic actions of many neurosteroids are ligand-gated ion channels, most notably gamma-aminobutyric acid type A (GABA-A) receptors and N-methyl-D-aspartate (NMDA) receptors. nih.govfrontiersin.org

Generally, neurosteroids like allopregnanolone (B1667786) act as potent positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission. frontiersin.org In contrast, sulfated neurosteroids such as pregnenolone sulfate (PREGS) often act as negative allosteric modulators of GABA-A receptors and positive modulators of NMDA receptors, leading to increased neuronal excitability. nih.govmdpi.com As 16alpha,17alpha-oxidopregnenolone is a non-sulfated derivative, it is less likely to share the receptor interaction profile of PREGS. frontiersin.org Its activity may more closely resemble that of other non-sulfated pregnane (B1235032) neurosteroids, potentially involving modulation of GABA-A receptors or other novel targets. nih.gov

Beyond neurotransmitter receptors, research has explored the activity of substituted pregnenolone derivatives as inhibitors of key steroidogenic enzymes. A study on C16 and C17 substituted derivatives of pregnenolone and progesterone evaluated their ability to inhibit 17α-hydroxylase-C17,20-lyase (CYP17), a critical enzyme in the biosynthesis of androgens. nih.gov The findings indicated that compounds with substitutions at the 16-position were generally poor to moderate inhibitors of this enzyme. nih.gov The same study also noted some inhibitory activity against 5α-reductase, another important enzyme in steroid metabolism. nih.gov This suggests that 16alpha,17alpha-oxidopregnenolone could potentially act as a ligand for and modulator of enzymes involved in steroid synthesis and metabolism.

Interactive Data Table 2: Potential and Observed Activities of 16,17-Substituted Pregnenolone Derivatives

| Compound Class | Potential Target | Type of Activity | Observed Potency (General) | Reference |

|---|---|---|---|---|

| 16-Substituted Pregnenolones | 17α-hydroxylase-C17,20-lyase (CYP17) | Enzyme Inhibition | Poor to Moderate | nih.gov |

| 16-Substituted Pregnenolones | 5α-reductase | Enzyme Inhibition | Some Activity | nih.gov |

| Non-sulfated Neurosteroids | GABA-A Receptors | Allosteric Modulation | Varies by Structure | nih.govnih.gov |

| Non-sulfated Neurosteroids | NMDA Receptors | Allosteric Modulation | Varies by Structure | mdpi.comfrontiersin.org |

Mechanisms of Sterol and Steroid Interactions (as exemplified by related compounds)

Beyond direct receptor binding, the mechanism of action for many steroids involves their interaction with the plasma membrane, which can indirectly influence the function of membrane-bound proteins. frontiersin.org Steroids, sharing a structural similarity with cholesterol, can intercalate into the phospholipid bilayer of cell membranes, altering their biophysical properties such as fluidity, permeability, and thickness. frontiersin.org

The specific effects of a steroid on a membrane are highly dependent on subtle differences in the steroid's structure, as well as the lipid composition of the membrane itself. frontiersin.org For example, the planarity of the steroid core and the nature of its substituents can dictate how it orients within the bilayer and its impact on lipid packing. nih.gov These alterations in the membrane environment can, in turn, affect the conformation and activity of embedded receptors and ion channels, representing a non-genomic mechanism of action that does not require a specific binding site on the protein itself. frontiersin.org

Cholesterol itself plays a critical role in organizing membrane domains, such as lipid rafts, which are enriched in certain lipids and proteins and function as signaling platforms. mdpi.com The introduction of other steroidal molecules can disrupt or modify these domains. The movement of cholesterol within the cell, particularly its transport into mitochondria by proteins like the steroidogenic acute regulatory protein (StAR), is the rate-limiting step for the synthesis of pregnenolone and all subsequent steroid hormones. mdpi.com Interactions between steroids and membrane transport proteins are therefore fundamental to steroid biology. For instance, the cellular uptake of sulfated steroids like pregnenolone sulfate is thought to be facilitated by specific transporter proteins, as the charged sulfate group hinders passive diffusion across the membrane. nih.gov While 16alpha,17alpha-oxidopregnenolone is not sulfated, its passage across membranes and potential interactions with intracellular lipid-binding proteins remain key areas for future investigation.

Analytical Methodologies for 16alpha,17alpha Oxidopregnenolone Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental in the study of 16alpha,17alpha-oxidopregnenolone, enabling its separation from complex mixtures and the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a powerful tool for the separation and purification of 16alpha,17alpha-oxidopregnenolone from synthetic reaction mixtures and biological extracts. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of steroids.

In a typical RP-HPLC setup for the separation of pregnenolone (B344588) derivatives, a C18 column is used as the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For instance, a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) in a ratio of 35:65 (v/v) has been successfully used for the separation of related pregnenolone compounds. diva-portal.org The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Due to its relatively nonpolar nature, 16alpha,17alpha-oxidopregnenolone is well-retained on the C18 column and can be effectively separated from more polar or less polar impurities.

Detection of Δ5-pathway steroids like 16alpha,17alpha-oxidopregnenolone can be achieved using a UV detector. While compounds with a Δ4-3-keto chromophore exhibit strong UV absorbance around 240 nm, Δ5-steroids lack this feature and are typically monitored at a lower wavelength, such as 210 nm, albeit with lower sensitivity. nih.gov It has been noted that the epoxy metabolite of 16-dehydropregnenolone (B108158), which is 16alpha,17alpha-oxidopregnenolone, exhibits low UV sensitivity, making highly sensitive detection challenging. nih.gov

For the preparative isolation of 16alpha,17alpha-oxidopregnenolone, the scalability of HPLC methods is a significant advantage. The collected fractions corresponding to the peak of the target compound can be pooled and the solvent evaporated to yield the purified steroid.

| Parameter | Value/Description |

| Chromatography Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (octadecylsilane) |

| Mobile Phase Example | Acetonitrile/Water or Acetonitrile/Aqueous Buffer (e.g., 10 mM Ammonium Acetate) |

| Detection | UV-Vis at low wavelengths (e.g., 210 nm) |

| Application | Isolation from reaction mixtures, purity assessment |

Gas Chromatography (GC) for Steroid Analysis

Gas chromatography is another cornerstone technique for the analysis of steroids, including 16alpha,17alpha-oxidopregnenolone. However, due to the low volatility and thermal instability of most steroids, derivatization is a mandatory step prior to GC analysis. jfda-online.com

The primary purpose of derivatization is to convert the polar functional groups, such as hydroxyl and keto groups, into less polar and more volatile derivatives. This enhances the thermal stability of the analyte and improves its chromatographic behavior, leading to sharper peaks and better resolution. For 16alpha,17alpha-oxidopregnenolone, the 3β-hydroxyl group is the primary site for derivatization.

Common derivatization reagents for steroids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pentafluorophenyldimethylsilyl chloride and trimethylsilane. These reagents convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) or a pentafluorophenyldimethylsilyl ether, respectively. The resulting derivatives are significantly more volatile and thermally stable.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. The choice of the stationary phase, typically a polysiloxane-based polymer, is crucial for achieving the desired separation.

Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides not only retention time data for identification but also mass spectral data for structural confirmation.

| Parameter | Value/Description |

| Prerequisite | Chemical Derivatization |

| Common Derivatizing Agents | BSTFA, Pentafluorophenyldimethylsilyl chloride/Trimethylsilane |

| Target Functional Group | 3β-hydroxyl group |

| Chromatography Mode | Gas-Liquid Chromatography |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Application | Purity assessment, quantitative analysis |

Spectroscopic Approaches for Structural Confirmation in Research

Once isolated and purified, the definitive confirmation of the structure of 16alpha,17alpha-oxidopregnenolone relies on a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including steroids. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of 16alpha,17alpha-oxidopregnenolone.

In the ¹H NMR spectrum, the chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the protons. For 16alpha,17alpha-oxidopregnenolone, the protons on the steroid nucleus appear in the upfield region, typically between 0.8 and 2.5 ppm. The vinylic proton at C-6 of the Δ5 double bond is expected to resonate downfield, around 5.4 ppm. The proton attached to the carbon bearing the 3β-hydroxyl group (H-3) would appear as a multiplet around 3.5 ppm. The protons of the epoxide ring are particularly diagnostic and are expected to resonate in the range of 2.9 to 3.2 ppm. researchgate.net The methyl protons of the C-18 and C-19 angular methyl groups and the C-21 methyl group will appear as sharp singlets at distinct upfield chemical shifts.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the hybridization and the electronic environment of the carbon atoms. The carbons of the epoxide ring are expected to have characteristic chemical shifts in the range of 50-70 ppm. The carbonyl carbon of the 20-keto group will appear significantly downfield, typically around 200-210 ppm. The olefinic carbons of the Δ5 double bond (C-5 and C-6) would resonate in the region of 120-140 ppm. The carbon bearing the 3β-hydroxyl group (C-3) is expected around 71 ppm.

Expected Key NMR Signals for 16alpha,17alpha-Oxidopregnenolone:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | C-18 Methyl | ~0.8-1.0 |

| ¹H | C-19 Methyl | ~1.0-1.2 |

| ¹H | C-21 Methyl | ~2.1 |

| ¹H | C-16, C-17 Epoxide Protons | ~2.9-3.2 |

| ¹H | C-3 Proton | ~3.5 (multiplet) |

| ¹H | C-6 Vinylic Proton | ~5.4 |

| ¹³C | C-18 Methyl | ~15-20 |

| ¹³C | C-19 Methyl | ~19-25 |

| ¹³C | C-21 Methyl | ~30-35 |

| ¹³C | C-16, C-17 Epoxide Carbons | ~50-70 |

| ¹³C | C-3 Carbon | ~71 |

| ¹³C | C-5, C-6 Vinylic Carbons | ~120-140 |

| ¹³C | C-20 Carbonyl Carbon | ~200-210 |

Mass Spectrometry-Based Characterization in Biological Matrices

Mass spectrometry (MS) is an indispensable technique for the characterization of 16alpha,17alpha-oxidopregnenolone, especially in complex biological matrices where high sensitivity and specificity are required. When coupled with a chromatographic separation method like HPLC or GC (LC-MS or GC-MS), it allows for the confident identification and quantification of the compound at very low concentrations.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For 16alpha,17alpha-oxidopregnenolone (C₂₁H₃₀O₃), the expected monoisotopic mass is approximately 330.22 g/mol .

The fragmentation pattern of the molecular ion provides valuable structural information. In electron ionization (EI) used in GC-MS, the fragmentation is extensive and can be complex. For steroids, characteristic fragmentation pathways involve the cleavage of the steroid nucleus and the loss of functional groups.

In softer ionization techniques like electrospray ionization (ESI) used in LC-MS, the fragmentation is less extensive, often showing a prominent molecular ion or a protonated molecule. Tandem mass spectrometry (MS/MS) is frequently employed to induce fragmentation of a selected precursor ion (e.g., the molecular ion of 16alpha,17alpha-oxidopregnenolone) to generate a characteristic fragmentation spectrum. This enhances the specificity of the analysis, particularly in complex biological samples.

For Δ5 steroids, atmospheric pressure chemical ionization (APCI) in the positive mode (APCI+) has been shown to be more sensitive than heated electrospray ionization (HESI+). A recent development in steroid analysis involves the use of silver cationization in tandem MS. The fragmentation of silver-cationized steroids produces distinctive and consistent patterns that can help in the confident annotation of steroid isomers without the need for derivatization.

The analysis of 16alpha,17alpha-oxidopregnenolone in biological matrices such as plasma or urine typically involves an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

| Technique | Ionization Method | Key Information Provided |

| GC-MS | Electron Ionization (EI) | Retention time, molecular weight, complex fragmentation pattern |

| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Retention time, molecular weight, simpler fragmentation pattern |

| LC-MS/MS | ESI, APCI | High specificity, characteristic fragmentation of a selected ion for confident identification and quantification |

Targeted Analysis of 16alpha,17alpha-Oxidopregnenolone and Metabolites

Targeted analysis of 16alpha,17alpha-oxidopregnenolone and its metabolites primarily relies on chromatography coupled with mass spectrometry. These methods are designed for the precise quantification of specific, known compounds in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the targeted analysis of steroids. nih.govuni-giessen.de This method offers high sensitivity and specificity, allowing for the detection of low-concentration analytes like steroids and their derivatives. nih.gov For instance, a developed LC-MS/MS method for the simultaneous quantification of 12 steroid hormones, including pregnenolone, demonstrated high accuracy with lower limits of quantification ranging from 0.005 ng/ml to 1 ng/ml. nih.gov The sample preparation for such analyses often involves protein precipitation, liquid-liquid extraction, and derivatization to enhance the ionization efficiency of the target compounds. nih.govthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for steroid analysis, though it often requires extensive expertise. nih.gov Similar to LC-MS, derivatization is a common step in GC-MS workflows to improve the volatility and thermal stability of the analytes.

Key features of targeted analytical methods:

High Sensitivity and Specificity: Enables accurate measurement of low abundance steroids. nih.gov

Simultaneous Quantification: Allows for the analysis of multiple analytes in a single run. nih.gov

Sample Preparation: Typically involves extraction and derivatization to improve analytical performance. thermofisher.comresearchgate.net

Table 1: Comparison of Targeted Analytical Techniques

| Technique | Principle | Sample Preparation | Advantages | Considerations |

| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | Protein precipitation, liquid-liquid extraction, derivatization. nih.govthermofisher.com | High sensitivity, high specificity, suitable for multi-analyte quantification. nih.gov | Matrix effects can influence ionization. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Derivatization to increase volatility. nih.gov | High chromatographic resolution, extensive spectral libraries. | Requires analytes to be volatile and thermally stable. |

Untargeted Metabolomics Approaches for Discovery

Untargeted metabolomics aims to comprehensively profile a wide range of small molecules in a biological sample, providing a snapshot of the metabolome. nih.gov This hypothesis-generating approach is instrumental in discovering novel biomarkers and understanding the broader metabolic impact of specific compounds or conditions. nih.govnih.gov

In the context of 16alpha,17alpha-oxidopregnenolone, untargeted metabolomics can reveal previously unknown metabolic pathways and downstream effects. nih.gov By comparing the metabolic profiles of samples under different conditions (e.g., before and after exposure to a compound), researchers can identify significant changes in the metabolome. nih.gov

Mass spectrometry is a primary analytical platform for untargeted metabolomics due to its high speed and sensitivity. nih.gov The process involves acquiring high-resolution mass spectral data, followed by sophisticated data processing to extract, align, and annotate metabolic features. nih.gov

Workflow for untargeted metabolomics:

Sample Preparation: Extraction of metabolites from biological samples.

Data Acquisition: Analysis using high-resolution mass spectrometry, typically coupled with liquid chromatography (LC-MS).

Data Processing: Peak detection, alignment, and normalization.

Metabolite Identification: Annotation of spectral features by matching against spectral libraries and databases. nih.gov

Theoretical Frameworks and Hypothesized Biological Roles

Conceptualization as an Intermediate in Steroidogenic Flux

16alpha,17alpha-Oxidopregnenolone, also known as 16α,17α-epoxypregnenolone, is recognized as a significant intermediate in the biosynthesis of steroid hormones. ontosight.ai It is a derivative of pregnenolone (B344588), a foundational molecule from which various steroid hormones are synthesized. ontosight.aichemicalbook.com The chemical structure of 16alpha,17alpha-oxidopregnenolone features a pregnenolone backbone with an epoxide group at the 16 and 17 positions. ontosight.ai This epoxy steroid is specifically a 3beta-hydroxy-Delta(5)-steroid, a 20-oxo steroid, and a C21-steroid. nih.gov

Its formation is a key step in certain alternative steroidogenic pathways. While the classical pathway of hormone synthesis is well-established, the existence of alternative routes highlights the complexity and adaptability of steroid metabolism. In these alternative pathways, 16alpha,17alpha-oxidopregnenolone serves as a precursor for the synthesis of other important hormonal drugs. medchemexpress.com For instance, it is an intermediate in the production of cortisone (B1669442) acetate (B1210297) and hydrocortisone (B1673445). chemicalbook.com The synthesis of 16alpha,17alpha-oxidopregnenolone can occur from pregnenolone through enzymatic or chemical processes that create the characteristic epoxide ring. ontosight.ai

Postulated Roles in Cell Signaling and Homeostasis

Beyond its role as a metabolic intermediate, there are emerging hypotheses about the direct involvement of 16alpha,17alpha-oxidopregnenolone in cellular signaling and maintaining homeostasis. The unique structural characteristics of this compound, particularly the epoxide ring, suggest it may have distinct biological activities. ontosight.ai

Research is ongoing to explore its potential therapeutic applications, which include neuroprotective and anti-inflammatory effects, as well as roles in reproductive health. ontosight.ai A derivative, 16α, 17α-epoxypregnenolone-20-oxime (EPREGO), has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophage cells treated with lipopolysaccharides (LPS). spandidos-publications.com This suggests a potential role in modulating inflammatory responses. The anti-inflammatory properties of related compounds derived from 16-dehydropregnenolone-3-acetate further support the idea that these steroids can influence immune and inflammatory pathways. spandidos-publications.com

Hypotheses on Its Modulatory Effects on Cellular Processes

The potential for 16alpha,17alpha-oxidopregnenolone and its derivatives to influence cellular processes is an active area of investigation. The demonstrated anti-inflammatory activity of its derivatives points towards a modulatory role in immune cell function. spandidos-publications.com For example, EPREGO was found to reduce the production of NO and IL-6, as well as the protein expression of inducible NO synthase (iNOS), in a dose- and time-dependent manner in RAW264.7 macrophage cells. spandidos-publications.com

Furthermore, EPREGO was observed to suppress the production of cellular reactive oxygen species and phagocytosis induced by LPS. spandidos-publications.com These findings suggest that it can modulate key cellular defense mechanisms. The underlying mechanism appears to involve the inhibition of the activation of mitogen-activated protein kinases and the degradation of the inhibitor of κB α in stimulated macrophage cells. spandidos-publications.com This modulation of critical signaling pathways results in a dampening of the inflammatory response, indicating that 16alpha,17alpha-oxidopregnenolone derivatives could be therapeutically useful for treating macrophage-mediated inflammation. spandidos-publications.com

Comparative Biochemical Analysis with Related Steroids

To understand the unique properties of 16alpha,17alpha-oxidopregnenolone, it is useful to compare it with other structurally related steroids.

| Property | 16alpha,17alpha-Oxidopregnenolone | Pregnenolone | 16-dehydropregnenolone-3-acetate |

| Chemical Formula | C21H32O3 ontosight.ai | C21H34O2 | C23H32O3 |

| Molecular Weight | 330.5 g/mol nih.gov | 318.5 g/mol | 356.5 g/mol |

| Key Structural Feature | Epoxide group at the 16,17 position ontosight.ai | Hydroxyl group at the 3-position and a double bond between C5 and C6 | Acetate group at the 3-position and a double bond at C16 |

| Role | Intermediate in steroid hormone synthesis ontosight.aimedchemexpress.com | Precursor to steroid hormones ontosight.ai | Intermediate for hormone and steroid-associated drugs spandidos-publications.com |

| Biological Activity | Potential neuroprotective and anti-inflammatory effects ontosight.ai | Precursor to various biologically active steroids | Its derivatives exhibit anti-inflammatory, anti-toxin, anti-shock, and anti-allergenic effects spandidos-publications.com |

This comparative table highlights the distinct structural and potential functional differences between 16alpha,17alpha-oxidopregnenolone and its related steroid compounds. While they share a common steroidal backbone, the specific functional groups and their positions lead to different metabolic fates and biological activities.

Advanced Research Directions and Future Perspectives

Investigation of Novel Enzymatic Conversions

The biotransformation of 16alpha,17alpha-oxidopregnenolone is a key area of research, with a focus on identifying and characterizing the enzymes responsible for its metabolism. While it is known to be an intermediate, the full scope of its enzymatic conversions is still under investigation. ontosight.ai Future research will likely concentrate on the cytochrome P450 (CYP) superfamily of enzymes, which are known to be heavily involved in steroid metabolism. researchgate.netnih.gov

Studies have shown that various fungi, such as Aspergillus and Penicillium species, are capable of hydroxylating steroid precursors, suggesting the existence of novel fungal CYP enzymes that could act on 16alpha,17alpha-oxidopregnenolone. researchgate.net The identification and characterization of these enzymes could lead to new biocatalytic methods for producing valuable steroid derivatives.

Furthermore, research into the human CYP17A1 enzyme has revealed its capacity to catalyze multiple reactions on steroid substrates, including hydroxylation at different positions. nih.gov Investigating the interaction of 16alpha,17alpha-oxidopregnenolone with CYP17A1 and other human steroidogenic enzymes could uncover previously unknown metabolic pathways.

Exploration of Unidentified Metabolites and Conjugates

A significant portion of research on 16alpha,17alpha-oxidopregnenolone will involve the identification of its downstream metabolites and their conjugated forms. One of the known metabolites is its epoxide derivative, which has been synthesized and confirmed in both in vitro and in vivo samples. longdom.org

Future studies will likely employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to detect and quantify novel metabolites in biological samples. longdom.org The focus will be on identifying both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolites. Common conjugation pathways in steroid metabolism include glucuronidation and sulfation. nih.govnih.gov Understanding these metabolic pathways is crucial for a complete picture of the compound's biological fate.

Application in Synthetic Biology for Steroid Engineering

Synthetic biology offers a promising avenue for the customized production of steroids, and 16alpha,17alpha-oxidopregnenolone can serve as a valuable precursor in these engineered systems. By introducing specific steroid-modifying enzymes into microbial hosts like yeast or bacteria, it is possible to create novel biosynthetic pathways for producing a wide array of steroid compounds.

The process often involves the heterologous expression of genes encoding for specific cytochrome P450 enzymes and other steroidogenic enzymes. researchgate.net For instance, engineering a yeast strain to express enzymes that can convert 16alpha,17alpha-oxidopregnenolone into a desired downstream product could enable sustainable and cost-effective production of rare or difficult-to-synthesize steroids.

Development of Advanced In Vitro Models for Mechanistic Studies

To better understand the mechanisms of action and metabolism of 16alpha,17alpha-oxidopregnenolone, researchers are moving towards more sophisticated in vitro models that better mimic human physiology. dshs-koeln.debohrium.comresearchgate.net Traditional 2D cell cultures are often limited in their ability to replicate the complex interactions that occur within an organ. researchgate.net

Advanced models such as 3D cell cultures, organoids, and organ-on-a-chip (OOC) systems are becoming increasingly important. dshs-koeln.debohrium.comresearchgate.netmdpi.com For example, a liver-on-a-chip model using human liver spheroids has shown promise in predicting the metabolic profiles of steroids. dshs-koeln.debohrium.comresearchgate.netnih.gov These models allow for the study of steroidogenesis and metabolism in a more physiologically relevant context, providing deeper insights into the compound's effects and biotransformation. nih.gov The human adrenocortical carcinoma cell line H295R is another widely used in vitro model as it expresses all the key enzymes for steroidogenesis. nih.govnih.gov

Integration with Multi-Omics Data Analysis for Systems Biology Understanding

A systems biology approach, integrating data from various "omics" fields, is essential for a comprehensive understanding of the role of 16alpha,17alpha-oxidopregnenolone. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic view of the biological systems it influences. nih.govnih.gov

| Omics Level | Data Type | Potential Insights for 16alpha,17alpha-Oxidopregnenolone |

| Genomics | DNA sequence | Identification of genetic variations in enzymes that metabolize the compound. |

| Transcriptomics | RNA expression | Changes in gene expression of steroidogenic enzymes and receptors upon exposure. |

| Proteomics | Protein abundance | Alterations in the levels of key enzymes and signaling proteins in response to the compound. |

| Metabolomics | Metabolite profiles | Identification of downstream metabolites and understanding its impact on overall cellular metabolism. |

Elucidation of Species-Specific Metabolic Differences

The metabolism of steroids can vary significantly between different species. nih.govnih.gov Therefore, it is crucial to investigate the species-specific differences in the metabolism of 16alpha,17alpha-oxidopregnenolone to extrapolate findings from animal models to humans accurately.

Comparative studies using tissues or cells from different species, such as pigs and humans, are valuable for this purpose. nih.govnih.gov Research has shown both similarities and quantitative differences in the metabolic profiles of chemicals between pig and human skin explants. nih.govnih.gov Similar comparative analyses focusing on the liver and adrenal glands, the primary sites of steroid metabolism, will be essential for understanding how the biotransformation of 16alpha,17alpha-oxidopregnenolone may differ across species. For example, a comparative metabolic analysis of embryonic skeletal muscle between Lantang and Landrace pigs revealed significant differences in their metabolic profiles, highlighting the importance of considering breed-specific metabolism. mdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions

Computational methods are powerful tools for investigating the interactions between 16alpha,17alpha-oxidopregnenolone and its potential protein targets, such as nuclear receptors and enzymes. Molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and mode of interaction of the steroid with a protein's active site.

These computational approaches can help to prioritize experimental studies by identifying the most likely protein targets for 16alpha,17alpha-oxidopregnenolone. Furthermore, MD simulations can provide insights into the conformational changes that occur in both the steroid and the protein upon binding, which is crucial for understanding the mechanism of action at a molecular level. nih.gov Developing a mechanistic computational model of the adrenal metabolic and transport processes can help estimate steroid synthesis and secretion. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 16alpha,17alpha-Oxidopregnenolone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via epoxidation of pregnenolone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic methods. Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethyl acetate), temperature (0–25°C), and stoichiometry of reagents to minimize side reactions like ring-opening . Purity is enhanced through column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the epoxy group in 16alpha,17alpha-Oxidopregnenolone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H-NMR : The epoxy protons (H-16 and H-17) appear as distinct doublets at δ 3.0–3.5 ppm with coupling constants (J ≈ 2–4 Hz) indicative of the strained epoxide .

- 13C-NMR : The epoxy carbons (C-16 and C-17) resonate at δ 50–60 ppm, distinct from unmodified pregnenolone derivatives .

- IR Spectroscopy : Epoxide C-O stretching vibrations at ~1250 cm⁻¹ confirm the functional group .

Q. How can researchers screen the anti-inflammatory activity of 16alpha,17alpha-Oxidopregnenolone in vitro?

- Methodological Answer : Use lipopolysaccharide (LPS)-treated RAW264.7 murine macrophages to model inflammation. Measure nitric oxide (NO) production via Griess assay and interleukin-6 (IL-6) levels via ELISA. Dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone) are essential to validate potency . Pre-treatment with the compound for 2–6 hours before LPS exposure optimizes inhibition .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?

- Methodological Answer : Contradictions may arise from differences in cell models, concentrations, or metabolic stability. Conduct parallel studies using:

- Primary vs. immortalized cells : Compare RAW264.7 macrophages with primary human monocytes.

- Metabolite profiling : Use LC-MS to identify breakdown products (e.g., diols from epoxide hydrolysis) that may exhibit opposing activities .

- Subgroup analysis : Stratify data by treatment duration and dosage to identify thresholds for divergent effects .

Q. What experimental strategies elucidate the mechanism of 16alpha,17alpha-Oxidopregnenolone’s interaction with Toll-like receptor 4 (TLR4) signaling?

- Methodological Answer :

- Gene knockdown : Use siRNA targeting TLR4 or downstream adaptors (MyD88, TRIF) in RAW264.7 cells to assess pathway dependency .

- Phosphoproteomics : Quantify phosphorylation of NF-κB or MAPK pathway components (e.g., p65, ERK1/2) via Western blot .

- Molecular docking : Model the compound’s binding to TLR4/MD2 complex using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can biotransformation yields of 16alpha,17alpha-Oxidopregnenolone derivatives be improved using microbial systems?

- Methodological Answer : Optimize parameters in Burkholderia cepacia SE-1 cultures:

- Substrate feeding : Co-administer cholesterol (1–2 g/L) to induce hydroxylase activity .

- pH and temperature : Maintain pH 7.0–7.5 and 30°C for enzyme stability.

- Co-solvents : Use cyclodextrins (10–20 mM) to enhance substrate solubility . Monitor yields via HPLC and scale reactions using stirred-tank bioreactors .

Q. What considerations are critical when translating in vitro anti-inflammatory findings to in vivo models?

- Methodological Answer :

- Pharmacokinetics : Assess bioavailability via oral/intraperitoneal administration in rodents, measuring plasma half-life and tissue distribution .

- Disease models : Use collagen-induced arthritis (CIA) in mice or dextran sulfate sodium (DSS)-induced colitis to evaluate efficacy in pathologically relevant contexts .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to identify off-target effects .

Q. How should researchers address reproducibility challenges in statistical analysis of 16alpha,17alpha-Oxidopregnenolone bioactivity data?

- Methodological Answer :

- Power analysis : Predefine sample sizes (n ≥ 6 per group) to ensure adequate statistical power (α = 0.05, β = 0.2) .

- Data normalization : Express results as fold-changes relative to vehicle controls to mitigate batch variability .

- Open science practices : Share raw datasets (e.g., via Zenodo) and detailed protocols (e.g., cell passage numbers, reagent lot numbers) to facilitate replication .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.